molecular formula C11H26N2 B13298922 (Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine

(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine

Cat. No.: B13298922
M. Wt: 186.34 g/mol
InChI Key: APQBQXWYGNRSAX-UHFFFAOYSA-N
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Description

(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound, specifically, is a tertiary amine due to the nitrogen atom being bonded to three organic substituents. The structure of this compound includes a butan-2-yl group and a 3-(dimethylamino)-2,2-dimethylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine can be achieved through various methods. One common approach involves the reaction of butan-2-amine with 3-(dimethylamino)-2,2-dimethylpropyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or amides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in toluene.

Major Products Formed

    Oxidation: Corresponding oxides or amides.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A primary amine with a simpler structure.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.

    Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.

Uniqueness

(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is unique due to its specific structure, which includes both a butan-2-yl group and a 3-(dimethylamino)-2,2-dimethylpropyl group. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H26N2

Molecular Weight

186.34 g/mol

IUPAC Name

N-butan-2-yl-N',N',2,2-tetramethylpropane-1,3-diamine

InChI

InChI=1S/C11H26N2/c1-7-10(2)12-8-11(3,4)9-13(5)6/h10,12H,7-9H2,1-6H3

InChI Key

APQBQXWYGNRSAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(C)(C)CN(C)C

Origin of Product

United States

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